N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Description
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methanesulfonamido group, which is known for its applications in medicinal chemistry.
Properties
IUPAC Name |
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)20-15-4-2-3-13(15)10-18-17(22)12-5-7-14-11(9-12)6-8-16(21)19-14/h5,7,9,13,15,20H,2-4,6,8,10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBUWSRILVAEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The methanesulfonamido group is then introduced through a nucleophilic substitution reaction, where methanesulfonamide reacts with a suitable electrophile, such as a halogenated cyclopentyl derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring or the cyclopentyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The methanesulfonamido group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Methanesulfonamido derivatives: Compounds such as methanesulfonamide and its derivatives are used in medicinal chemistry for their biological activities.
Uniqueness
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is unique due to its combination of a quinoline core and a methanesulfonamido group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
